5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C12H10FNO3 . It is a useful research compound.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the compound’s structure can be determined using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various techniques. For instance, the compound’s reactions can be studied using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the compound’s properties can be determined using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography . The molecular weight of the compound is 249.24 g/mol.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of isoxazole, including those related to 5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid, have shown significant antitumor activity. A study outlines the synthesis of isoxazolyl- and isothiazolylcarbamides, derived from accessible isoxazole carboxylic acids, which exhibit high antitumor activity and can enhance the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).
Biomimetic Synthesis
Another study focuses on the efficient and high-yielding synthesis of 5-substituted isoxazole-4-carboxylic esters, aimed towards a biomimetic synthesis of α-cyclopiazonic acid. This synthesis involves a series of reactions starting from ethyl acetoacetate, highlighting the versatility of isoxazole derivatives in complex organic syntheses (Moorthie et al., 2007).
Crystal Structure Studies
The crystal structure of derivatives of isoxazole compounds, including those similar to this compound, provides insights into their potential applications in material science and pharmaceuticals. A study reveals the synthesis and crystal structure of such compounds, emphasizing the role of strong hydrogen bonds in their crystal packing (Yeong et al., 2018).
Antiviral and Cytotoxic Activities
Isoxazole-based heterocycles have been synthesized for their potential antiviral and cytotoxic activities. Compounds including 5-(4-chlorophenyl)isoxazole-3-carbohydrazide have been evaluated against Herpes simplex type-1 (HSV-1), with some derivatives showing significant activity (Dawood et al., 2011).
Green Chemistry Applications
The synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones underlines the use of green chemistry principles, showcasing a one-pot process at room temperature with good yields. This highlights the compound's role in sustainable chemical processes (Bamoharram et al., 2010).
Synthesis of Pharmacologically Active Compounds
Isoxazole and its derivatives are key intermediates in the synthesis of pharmacologically active compounds. For instance, functional 3-Arylisoxazoles and 3-Aryl-2-isoxazolines have been synthesized through reactions of aryl nitrile oxides with enolates, demonstrating the compound's utility in creating bioactive molecules (Vitale & Scilimati, 2013).
properties
IUPAC Name |
5-ethyl-3-(3-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSQGCPUHPYOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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